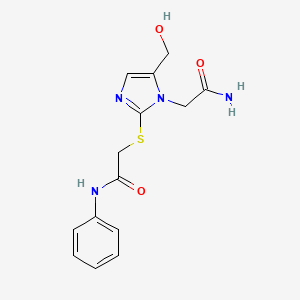
2-Methyl-4-(1,2,3,4-tetrahydroisoquinolin-6-yl)butan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Methyl-4-(1,2,3,4-tetrahydroisoquinolin-6-yl)butan-2-ol” is a complex organic compound. It is a derivative of 1,2,3,4-tetrahydroisoquinoline (THIQ), which is a large group of natural products . THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Synthesis Analysis
The synthesis of THIQ derivatives involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .Molecular Structure Analysis
The molecular formula of 2-Methyl-1,2,3,4-tetrahydroisoquinoline is C10H13N . The InChI code is 1S/C10H13NO/c1-11-5-4-8-6-10 (12)3-2-9 (8)7-11/h2-3,6,12H,4-5,7H2,1H3 .Chemical Reactions Analysis
The reaction involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .Physical And Chemical Properties Analysis
The compound is a pale yellow liquid . The molecular weight of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol is 163.22 .Aplicaciones Científicas De Investigación
Neurodegenerative Disease Research
This compound is part of the 1,2,3,4-tetrahydroisoquinoline (THIQ) class, which has shown promise in the treatment and study of neurodegenerative disorders. The THIQ scaffold is particularly relevant in the development of therapeutic agents for diseases like Parkinson’s and Alzheimer’s due to its ability to modulate neurotransmitter systems within the brain .
Infectious Disease Treatment
THIQ analogs, including 2-Methyl-4-(1,2,3,4-tetrahydroisoquinolin-6-yl)butan-2-ol , have been studied for their biological activities against various infective pathogens. Their potential as antimicrobial and antiviral agents is being explored, which could lead to new treatments for infectious diseases .
Synthetic Medicinal Chemistry
The compound serves as a building block in synthetic medicinal chemistry. Researchers utilize it to synthesize novel compounds with potential pharmacological activities. Its versatility in chemical reactions makes it a valuable asset for constructing complex molecular architectures .
Structural-Activity Relationship (SAR) Studies
SAR studies are crucial for understanding the relationship between the chemical structure of a compound and its biological activity2-Methyl-4-(1,2,3,4-tetrahydroisoquinolin-6-yl)butan-2-ol can be used to develop analogs and derivatives, aiding in the mapping of SAR data to optimize therapeutic efficacy .
Mechanism of Action Investigation
The compound’s role in elucidating the mechanism of action of THIQ analogs is significant. By studying how it interacts with biological targets, researchers can gain insights into the molecular basis of its pharmacological effects, which is essential for drug development .
Pharmaceutical Testing
As a reference standard, this compound is used in pharmaceutical testing to ensure the quality, purity, and potency of pharmaceutical products. It helps in the validation of analytical methods and the calibration of instruments used in pharmaceutical analysis .
Drug Design and Discovery
In drug design, this compound’s THIQ core is utilized to create new drug candidates. Its structure is modified to enhance properties like selectivity and potency, contributing to the discovery of novel drugs with improved therapeutic profiles .
Molecular Docking and Dynamics Studies
The compound is also used in computational studies, such as molecular docking and dynamics, to predict how it might interact with biological targets. These studies help in the preclinical assessment of its potential as a therapeutic agent .
Safety and Hazards
The compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Direcciones Futuras
THIQ based natural and synthetic compounds have garnered a lot of attention in the scientific community due to their diverse biological activities against various infective pathogens and neurodegenerative disorders . This has resulted in the development of novel THIQ analogs with potent biological activity . Therefore, the future directions of "2-Methyl-4-(1,2,3,4-tetrahydroisoquin
Propiedades
IUPAC Name |
2-methyl-4-(1,2,3,4-tetrahydroisoquinolin-6-yl)butan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-14(2,16)7-5-11-3-4-13-10-15-8-6-12(13)9-11/h3-4,9,15-16H,5-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEGVQHNZHRRPAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC1=CC2=C(CNCC2)C=C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1781139-43-2 |
Source


|
| Record name | 2-methyl-4-(1,2,3,4-tetrahydroisoquinolin-6-yl)butan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2882621.png)

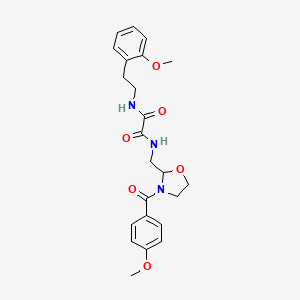
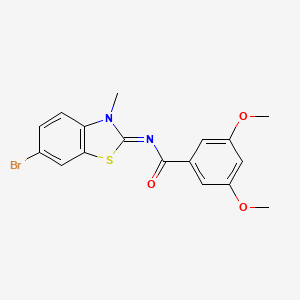
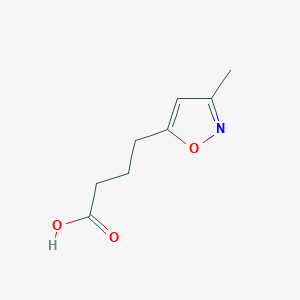

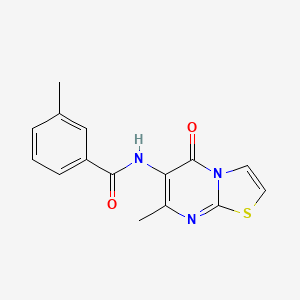

![N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}-2-furamide](/img/structure/B2882633.png)
![1-(4-fluorophenyl)-N,N-dipropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2882634.png)
![N,1-Dimethyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyrazole-4-sulfonamide](/img/structure/B2882635.png)

